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Cat. No.: S645104

Historical Discovery and Structural Identification

Cannflavin A is a prenylated flavonoid uniquely found in Cannabis sativa L. It was first isolated and
characterized in 1985-1986 by researchers seeking to identify novel bioactive compounds in cannabis
beyond the well-known cannabinoids. The initial discovery revealed two novel compounds, named
Cannflavin A and Cannflavin B, which were isolated from a cannabinoid-free ethanolic extract of cannabis

plant material [1].

e Structural Elucidation: Early structural characterization was performed using a combination of
spectroscopic techniques including 1H-NMR, 13C-NMR, infrared (IR) spectroscopy, ultraviolet
(UV) spectroscopy, and high-resolution electron impact mass spectroscopy (HREIMS) [2].
These analyses confirmed Cannflavin A as a geranylated flavone and Cannflavin B as its prenylated
analog.

¢ Early Isolation Methods: Initial purification protocols involved sequential extraction with petroleum
ether followed by ethanol, with final purification achieved through repeated silica gel preparative
thin-layer chromatography (PTLC) [2]. Later isolation approaches incorporated more advanced
techniques such as vacuum liquid chromatography, flash chromatography, and reversed-phase
HPLC [2].

¢ Unique Chemical Features: Cannflavins are characterized as prenylated methoxyluteolin
derivatives, with Cannflavin A specifically identified as a flavone containing a geranylated side chain
on the A-ring, with a single hydroxyl group adjacent to a methoxy group in the B-ring [3]. This
prenylation is now recognized as a key structural feature that enhances bioactivity and lipophilicity
compared to non-prenylated flavonoids.
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Biosynthesis Pathway

The complete biosynthetic pathway for Cannflavins A and B was elucidated in 2019 through a combination
of phylogenomic and biochemical approaches [4] [5]. This research identified the specific enzymes

responsible for the unique modifications that create these cannabis-specific flavonoids.
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Figure 1: Biosynthetic Pathway of Cannflavins A and B in Cannabis sativa L. The pathway branches from
the general flavonoid pathway through the action of two key enzymes: CsOMT21 and CsPT3 [4] [5].

The biosynthetic pathway involves two key enzymatic reactions:
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¢ Methylation Step: The O-methyltransferase (CsOMT21) catalyzes the conversion of the
widespread plant flavone luteolin to chrysoeriol through specific methylation [4] [5].

¢ Prenylation Step: An aromatic prenyltransferase (CsPT3) then catalyzes the regiospecific addition
of either geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP) to chrysoeriol to
produce Cannflavin A and Cannflavin B, respectively [4] [5].

Anti-inflammatory Properties and Mechanisms

The earliest documented biological activity of Cannflavin A was its potent anti-inflammatory effect, which

represented one of the most significant initial findings regarding its therapeutic potential.

Table 1: Anti-inflammatory Profile of Cannflavin A

Activity Metric Result Experimental Context Source

Prostaglandin E2 Significant inhibition Human rheumatoid synovial cells [1]

Inhibition in culture

Potency Comparison ~30 times more potent than  In vitro anti-inflammatory activity [4] [6]
aspirin

Molecular Targets PGE2 synthase, 5- Enzyme inhibition studies [3]
lipoxygenase

The anti-inflammatory mechanism involves:

¢ Dual Enzyme Inhibition: Cannflavin A acts as a potent inhibitor of both PGE2 synthase and 5-
lipoxygenase, key enzymes in the eicosanoid pathway responsible for producing inflammatory
mediators [3].

e Source Targeting: Unlike broad-spectrum anti-inflammatories, Cannflavin A appears to target
inflammation at the source, potentially leading to more specific therapeutic effects with fewer side
effects [6] [7].

¢ Therapeutic Advantage: The non-psychoactive nature of Cannflavin A combined with its potent
anti-inflammatory activity makes it an ideal candidate for development as an analgesic that avoids the
addiction risks associated with opioid medications [6] [7].
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Anti-Cancer Effects in Bladder Cancer Models

Recent investigations have revealed promising anti-cancer properties of Cannflavin A, particularly in

bladder cancer models, demonstrating multiple mechanisms of action against cancer cells.

Experimental Methodology

¢ Cell Lines: Studies utilized two human bladder transitional cell carcinoma lines (T24 and TCCSUP)
alongside non-tumorigenic human bladder epithelial cells (HBIEpC) as controls [8] [9].

Treatment Conditions: Cells were treated with increasing concentrations of Cannflavin A (up to 100
M) alone or in combination with chemotherapeutic agents (gemcitabine up to 100 nM, cisplatin up to
100 pM) or cannabinoids (up to 10 uM) for 48 hours [8] [9].

Viability Assessment: Cytotoxicity was measured using AlamarBlue assay with fluorescence
detection after 4 hours of incubation [8] [9].

Apoptosis Detection: Activation of apoptotic pathways was evaluated using annexin V staining
and caspase 3 cleavage via Western blot analysis [8] [9].

Invasion Assay: The anti-invasive potential was tested using a Matrigel invasion assay to quantify
reduction in metastatic potential [8] [9].

Key Findings in Bladder Cancer Models

Table 2: Anti-Cancer Effects of Cannflavin A in Bladder Cancer Models

Effect Category

Experimental Finding

Significance

Source

Cytotoxicity

Apoptosis Induction

Invasion Inhibition

Chemotherapeutic
Synergy

Concentration-dependent
reduction in cell viability

Activation of caspase 3 cleavage

~50% reduction in invasion via

Matrigel assay

Additive to synergistic effects with
gemcitabine/cisplatin

Demonstrates direct anti-
cancer activity

Confirms programmed cell
death mechanism

Suggests potential to limit
metastasis

Supports combination therapy
approach

[8] [9]

(8] [9]

(8] [9]

[8] [9]
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Effect Category Experimental Finding Significance Source

Cannabinoid Synergy  Synergistic with THC, CBD, CBC,  Suggests entourage effects [8]119]
cannabivarin within cannabis components

The combination effects of Cannflavin A with conventional chemotherapeutic agents displayed a complex
profile, ranging from antagonistic to additive and synergistic depending on the specific drugs and
concentrations used [8] [9]. This highlights the importance of precise dosing regimens in potential

therapeutic applications.

Neuroprotective Effects and Potential in Alzheimer's
Disease

Research has also investigated the neuroprotective potential of Cannflavin A, particularly in the context of

Alzheimer's disease pathology, revealing a interesting biphasic response.

Experimental Protocols for Neuroprotection Studies

e Cell Model: PC12 cells (rat pheochromocytoma cell line) as a neuronal model system [3].

¢ Neurotoxicity Induction: Treatment with amyloid 8 (AB1-42) protein to simulate Alzheimer's
disease pathology [3].

¢ Viability Assessment: MTT assay to measure cell viability and neuroprotective effects [3].

e Aggregation Kinetics: Thioflavin T (ThT) fluorescence to monitor AB1-42 fibrillization kinetics in
the presence and absence of Cannflavin A [3].

¢ Morphological Analysis: Transmission electron microscopy (TEM) to visualize amyloid fibril
formation and density [3].

Key Neuroprotective Findings

e Biphasic Response: Cannflavin A exhibited a concentration-dependent biphasic effect [3]:
o Neuroprotection at low concentrations (<10 pM): Significant protection against AB-mediated
neurotoxicity, increasing cell viability by up to 40% from baseline [3].
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o Neurotoxicity at high concentrations (>10 pM): Marked cytotoxicity was observed at higher
concentrations, consistent with effects seen with other geranylated flavonoids [3].
¢ Anti-amyloid Aggregation: Cannflavin A demonstrated marked inhibition of ThT fluorescence,
indicating direct anti-fibrillary effects against Ap aggregation [3].
e Structural Advantage: The geranylation of Cannflavin A appears to confer neuroprotective activity
at lower concentrations than typically required for conventional non-prenylated flavonoids [3].

Additional Anti-Cancer Potential in Other Cancers

Emerging evidence suggests that the anti-cancer potential of Cannflavin A extends beyond bladder cancer,

with preliminary investigations indicating activity against other malignancies.

¢ Glioblastoma Targeting: Research has identified that Cannflavin A and B can decrease TrkB
signaling, a pathway often upregulated in glioblastoma and other cancers [10]. This effect contrasts
with conventional flavonoids that typically increase TrkB signaling, suggesting a unique mechanism of
action for these cannabis-derived flavonoids.

e Pancreatic Cancer Applications: A cannflavin B derivative (FBL-03G) has demonstrated significant
promise in pancreatic cancer models, showing increased apoptosis in vitro and delayed tumor
progression in vivo [8] [9]. This suggests potential shared anti-cancer mechanisms among prenylated
flavonoids from cannabis.

¢ Multi-Target Anti-Cancer Approach: The emerging evidence indicates that cannflavins may target
multiple aspects of cancer pathology, including cell survival, migration, and signaling pathways
critical for cancer progression [10].

Current Research Challenges and Future Directions

Despite the promising therapeutic profile of Cannflavin A, several significant challenges remain to be

addressed in future research and development.

¢ Natural Abundance Limitation: Cannflavins are present in cannabis at very low concentrations
(approximately 0.07-0.14% of dry weight in inflorescence and 0.34-0.44% in leaves) [2], making
extraction from plant material impractical for large-scale therapeutic development.

¢ Biosynthetic Solutions: Researchers are developing biological systems to produce cannflavins
through metabolic engineering approaches [4] [7]. This involves using the identified biosynthetic
enzymes (CsOMT21 and CsPT3) to create production platforms that don't require cannabis
cultivation.
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e Commercial Development: Companies like Anahit International Corp have licensed patents from
the University of Guelph to develop commercial products containing Cannflavin A and B [7].
Proposed delivery methods include creams, pills, sports drinks, and transdermal patches [7].

¢ Research Gaps: While in vitro results are promising, in vivo studies are needed to confirm the
activity and safety of Cannflavin A as a potential therapeutic agent [8] [9]. Additionally, more research
is required to fully characterize its pharmacokinetic profile and potential side effects.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b645104#cannflavin-a-discovery-and-early-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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